Beclomethasone Dipropionate-d10
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Overview
Description
Beclomethasone Dipropionate-d10 is a deuterated form of Beclomethasone Dipropionate, a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, and dermatoses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beclomethasone Dipropionate-d10 involves the incorporation of deuterium atoms into the Beclomethasone Dipropionate molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow the principles of deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuterium exchange processes, utilizing deuterated reagents and solvents to achieve the desired isotopic labeling. The process would be optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Beclomethasone Dipropionate-d10, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Conversion to active metabolites.
Reduction: Potential reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include active metabolites such as Beclomethasone 17-monopropionate and Beclomethasone 21-monopropionate, which are responsible for the compound’s pharmacological effects .
Scientific Research Applications
Beclomethasone Dipropionate-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of corticosteroids.
Industry: Employed in the development of new formulations and drug delivery systems
Mechanism of Action
Beclomethasone Dipropionate-d10 exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory cytokines. The active metabolite, Beclomethasone 17-monopropionate, plays a crucial role in mediating these effects by interacting with specific molecular targets and pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Beclomethasone Dipropionate: The non-deuterated form, widely used in clinical practice.
Betamethasone Dipropionate: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used in various inflammatory conditions .
Uniqueness
Beclomethasone Dipropionate-d10 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies by allowing precise tracking and analysis of the compound’s metabolic pathways. This isotopic labeling also enhances the stability and reduces the metabolic rate of the compound, potentially leading to improved therapeutic outcomes .
Properties
Molecular Formula |
C₂₈H₂₇D₁₀ClO₇ |
---|---|
Molecular Weight |
531.1 |
Synonyms |
9α-Chloro-16β-methylprednisolone 17,21-Dipropionate-d10; Aerobec-d10; Aldecin-d10; Beclometasone Dipropionate-d10; Beclotide-d10; Clenil A-d10; Entyderma-d10; QVAR-d10; Sanasthmax-d10; Viarox-d10, Ventolair-d10 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.